tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Description
tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS: 1268451-71-3) is a bicyclic heterocyclic compound with a molecular formula of C10H15ClN4O2 and a molecular weight of 258.70 g/mol . The tert-butyl carbamate group at the 7-position and the chlorine substituent at the 3-position define its core structure.
Properties
Molecular Formula |
C10H15ClN4O2 |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
tert-butyl 3-chloro-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C10H15ClN4O2/c1-10(2,3)17-9(16)14-4-5-15-7(6-14)12-13-8(15)11/h4-6H2,1-3H3 |
InChI Key |
KXCNVMDVNIYUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2Cl)C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including antibacterial and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate, highlighting differences in substituents, physicochemical properties, and biological activities:
Key Observations:
Substituent Effects on Reactivity and Bioactivity
- The 3-chloro substituent in the target compound contrasts with 3-trifluoromethyl (CF3) or 3-bromo analogs. The CF3 group enhances metabolic stability and lipophilicity, making it favorable in CNS-targeting drugs (e.g., P2X7 antagonists) .
- The tert-butyl carbamate (Boc) group at the 7-position is a common protecting group, enabling selective deprotection during synthesis .
Pharmacological Profiles
- PK 44 phosphate (a CF3-containing analog) demonstrates high selectivity (>1,000-fold) for DPP-IV over related proteases, underscoring the role of the triazolopyrazine scaffold in enzyme inhibition .
- RB3 , bearing a carboxamide moiety, exhibits potent kinase inhibition (LCMS m/z 344 [M+H]+) and serves as a lead in oncology research .
Synthetic Utility
- Bromo and chloro derivatives (e.g., 3-Br and 3-Cl) are pivotal intermediates for Suzuki-Miyaura cross-coupling reactions, enabling diversification of the triazolopyrazine core .
- The Boc group is routinely cleaved under acidic conditions (e.g., HCl/EtOH) to generate free amines for further functionalization .
Biological Activity
Tert-butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H15ClN4O2
- Molecular Weight : 258.70 g/mol
- Structural Features : The compound features a triazole ring fused to a pyrazine moiety, which is essential for its biological activity. The presence of the tert-butyl group enhances lipophilicity, facilitating better membrane permeability and bioavailability.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Its structural analogs have shown effectiveness against various pathogens, suggesting that modifications to the triazole or pyrazine rings can enhance potency against specific microbial targets.
Anti-inflammatory Effects
Research indicates that compounds similar to tert-butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For instance, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrazine derivatives. Variations in substituents on the triazole or pyrazine rings can significantly influence the compound's efficacy and safety profile.
| Compound Name | CAS Number | IC50 (μM) | Activity |
|---|---|---|---|
| Tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | 723286-79-1 | 0.04 ± 0.01 | COX Inhibition |
| Tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | 723286-80-4 | Not Available | Antimicrobial Activity |
| Tert-butyl 3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine | Not Available | Not Available | Potential Drug Candidate |
Study on Antimicrobial Efficacy
A study assessed the antimicrobial activity of various triazolo-pyrazines against Cryptosporidium parvum. The most potent compound from this series exhibited an EC50 of 0.17 μM. This highlights the potential of modifying the triazole ring to enhance activity against protozoan infections .
In Vivo Efficacy
In vivo studies involving murine models of infection demonstrated that certain derivatives of triazolo-pyrazines could effectively reduce parasite load and inflammation markers in infected subjects. These findings suggest that further development of tert-butyl 3-chloro derivatives could lead to new therapeutic options for treating parasitic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
